molecular formula C9H17BN2O4 B14788739 [1-(2-Acetamidopropanoyl)pyrrolidin-2-yl]boronic acid

[1-(2-Acetamidopropanoyl)pyrrolidin-2-yl]boronic acid

Cat. No.: B14788739
M. Wt: 228.06 g/mol
InChI Key: METFGSCNIQTFJC-UHFFFAOYSA-N
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Description

[1-(2-Acetamidopropanoyl)pyrrolidin-2-yl]boronic acid is a boronic acid derivative that features a pyrrolidine ring substituted with an acetamidopropanoyl group Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Acetamidopropanoyl)pyrrolidin-2-yl]boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Acetamidopropanoyl)pyrrolidin-2-yl]boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions can produce borates .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H17BN2O4

Molecular Weight

228.06 g/mol

IUPAC Name

[1-(2-acetamidopropanoyl)pyrrolidin-2-yl]boronic acid

InChI

InChI=1S/C9H17BN2O4/c1-6(11-7(2)13)9(14)12-5-3-4-8(12)10(15)16/h6,8,15-16H,3-5H2,1-2H3,(H,11,13)

InChI Key

METFGSCNIQTFJC-UHFFFAOYSA-N

Canonical SMILES

B(C1CCCN1C(=O)C(C)NC(=O)C)(O)O

Origin of Product

United States

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